![molecular formula C14H14ClN3O2S B6082434 2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B6082434.png)
2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Description
2-(4-chlorophenyl)-N-[5-(tetrahydro-2-furanyl)-1,3,4-thiadiazol-2-yl]acetamide, also known as CTAF, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
- Research suggests that it may exhibit antihistaminic properties, which could be valuable in treating allergies, allergic rhinitis, and other histamine-mediated conditions .
- Investigations into its effects on inflammatory pathways, such as cytokine modulation or inhibition of pro-inflammatory enzymes, could provide insights for drug development .
- Investigating whether this compound can protect neurons from oxidative stress, inflammation, or excitotoxicity could be relevant for neurodegenerative diseases .
- Researchers might explore the compound’s cytotoxicity, apoptosis-inducing effects, or inhibition of cancer cell proliferation .
- Evaluating its efficacy against bacterial and fungal strains could be valuable for developing new antibiotics or antifungal agents .
Antihistaminic Activity
Anti-Inflammatory Effects
Neuroprotective Potential
Anticancer Properties
Antibacterial and Antifungal Activity
Metal Chelation and Coordination Chemistry
properties
IUPAC Name |
2-(4-chlorophenyl)-N-[5-(oxolan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O2S/c15-10-5-3-9(4-6-10)8-12(19)16-14-18-17-13(21-14)11-2-1-7-20-11/h3-6,11H,1-2,7-8H2,(H,16,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLMQMERBRPVRCP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=NN=C(S2)NC(=O)CC3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-chlorophenyl)-N-[(2E)-5-(tetrahydrofuran-2-yl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide |
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